N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

FPRL1 agonist Inflammation GPCR signaling

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7) is a small-molecule urea derivative described in the patent literature as exhibiting formyl peptide receptor-like 1 (FPRL1, also known as ALXR/FPR2) agonist activity. FPRL1 is a G protein-coupled receptor implicated in the resolution of inflammation and considered a therapeutic target for inflammatory diseases, chronic airway diseases, and certain cancers.

Molecular Formula C20H22N4O4
Molecular Weight 382.42
CAS No. 894021-89-7
Cat. No. B2786411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
CAS894021-89-7
Molecular FormulaC20H22N4O4
Molecular Weight382.42
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H22N4O4/c1-13(25)21-14-6-8-15(9-7-14)22-20(27)23-16-10-19(26)24(12-16)17-4-3-5-18(11-17)28-2/h3-9,11,16H,10,12H2,1-2H3,(H,21,25)(H2,22,23,27)
InChIKeyGNKDVCGKGAKDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7) – A Formyl Peptide Receptor-Like 1 Agonist for Inflammation Research


N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7) is a small-molecule urea derivative described in the patent literature as exhibiting formyl peptide receptor-like 1 (FPRL1, also known as ALXR/FPR2) agonist activity [1]. FPRL1 is a G protein-coupled receptor implicated in the resolution of inflammation and considered a therapeutic target for inflammatory diseases, chronic airway diseases, and certain cancers [1]. The compound belongs to a structural class of pyrrolidinone-urea hybrids and is intended for pharmaceutical research and development use.

Why Generic FPRL1 Agonist Substitution Fails for N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7) Procurement


Within the FPRL1 agonist chemotype landscape, urea derivatives such as the target compound form a distinct subclass with specific structure-activity relationship (SAR) requirements [1]. The patent disclosure indicates that variations in the substitution pattern on the phenylurea moiety—particularly the methoxy position and the pyrrolidinone ring configuration—significantly influence agonist potency [1]. Consequently, generic or near-analog FPRL1 agonists cannot be assumed to serve as drop-in replacements without empirical confirmation of activity parity. The following quantitative evidence, although limited by the inability to retrieve full comparator datasets from the primary source, highlights the necessity of compound-specific verification prior to procurement.

Quantitative Differentiation Evidence for N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7)


FPRL1 Agonist Activity – Class-Level Inference from Patent Disclosure

The patent CN105814019B claims N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide as a representative compound within a genus of urea derivatives demonstrating FPRL1 agonist activity [1]. The disclosure asserts that compounds of this genus exhibit measurable agonist effects at the FPRL1 receptor [1]. However, the specific quantitative EC50, IC50, or efficacy values for the target compound and its closest analogs could not be extracted from the accessible patent text. Therefore, differentiation is limited to class-level inference: the target compound belongs to a genus distinguished from other known FPRL1 agonist chemotypes (e.g., quinazolinones, pyrazolones, benzimidazoles) by its urea-pyrrolidinone scaffold [1]. Direct head-to-head quantitative comparison data are absent from the retrieved information.

FPRL1 agonist Inflammation GPCR signaling

Structural Differentiation from 4-Methoxyphenyl Isomer

A closely related regioisomer, N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (4-methoxy vs. 3-methoxy on the N-phenyl ring), is commercially listed alongside the target compound . In many GPCR ligand series, the position of the methoxy substituent can markedly alter binding affinity and functional activity due to differential interactions with receptor subpockets. However, no head-to-head activity comparison between the 3-methoxy and 4-methoxy isomers was retrievable from the patent or public databases. The existence of this isomer underscores the need for explicit isomer-specific characterization prior to reagent selection.

SAR Regioisomer comparison Receptor selectivity

Optimal Research Application Scenarios for N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 894021-89-7)


In Vitro FPRL1 Agonist Screening for Anti-Inflammatory Drug Discovery

The compound is suitable as a tool compound in FPRL1-mediated calcium mobilization or cAMP assays to validate target engagement in recombinant cell lines, provided the user independently establishes its potency (EC50) against a reference agonist such as WKYMVm peptide or endogenous ligand LXA4 [1]. Its non-peptidic nature may offer advantages in terms of stability and cell permeability over peptide-based agonists, though this must be verified experimentally.

Structure-Activity Relationship (SAR) Studies Around Pyrrolidinone-Urea FPRL1 Agonists

The target compound serves as a key intermediate or reference molecule in SAR exploration of the N-phenyl substitution pattern [1]. Its 3-methoxy substitution provides a point of comparison for synthesizing and testing the 2-methoxy, 4-methoxy, and des-methoxy analogs to map the pharmacophoric requirements for FPRL1 agonism.

Reference Compound for Isomer-Specific Activity Profiling

Given the existence of the 4-methoxyphenyl regioisomer , the target compound can be used in parallel activity profiling to determine whether the position of the methoxy group influences FPRL1 potency or selectivity versus related receptors (e.g., FPR1, FPR3). Such studies are essential for rational lead optimization.

Quote Request

Request a Quote for N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.